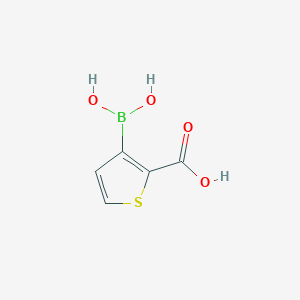

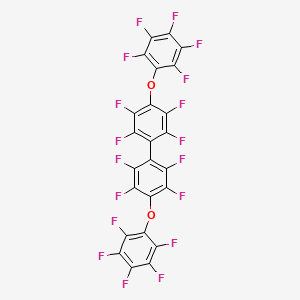

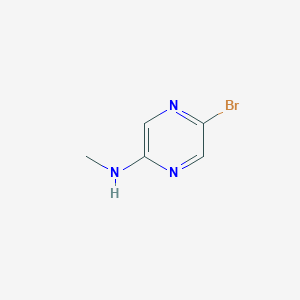

![molecular formula C11H16N2O B1371718 3-[(Piperidin-3-yloxy)methyl]pyridin CAS No. 933758-64-6](/img/structure/B1371718.png)

3-[(Piperidin-3-yloxy)methyl]pyridin

Übersicht

Beschreibung

“3-[(Piperidin-3-yloxy)methyl]pyridine” is a chemical compound with the empirical formula C11H16N2O . It is a unique chemical provided to early discovery researchers . The compound is in liquid form .

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “3-[(Piperidin-3-yloxy)methyl]pyridine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is NGYNSMZIHJNHSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.26 . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidinderivate sind in der Arzneimittelentwicklung von entscheidender Bedeutung, und „3-[(Piperidin-3-yloxy)methyl]pyridin“ dient als Schlüsselzwischenprodukt bei der Synthese verschiedener substituierter Piperidine. Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und spielen eine bedeutende Rolle in der pharmazeutischen Industrie .

Pharmakologische Anwendungen

Die Verbindung ist an der Entdeckung und biologischen Bewertung potenzieller Medikamente beteiligt. Ihr Piperidin-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Molekülen und trägt zu einer Vielzahl von therapeutischen Wirkungen bei .

Antikrebsmittel

Piperidinderivate, einschließlich „this compound“, wurden bei der Entwicklung von Antikrebsmitteln eingesetzt. Ihre strukturelle Flexibilität ermöglicht die Herstellung von Verbindungen, die mit verschiedenen Krebszielen interagieren können .

Antimikrobielle und Antimykotische Anwendungen

Das Strukturmotiv von Piperidin findet sich auch in Verbindungen mit antimikrobiellen und antimykotischen Eigenschaften. Forscher untersuchen die Verwendung von „this compound“-Derivaten, um neue Behandlungen für Infektionskrankheiten zu entwickeln .

Neurologische Störungen

Verbindungen mit der Piperidin-Struktur werden auf ihr Potenzial bei der Behandlung neurologischer Störungen untersucht. Dazu gehören Forschungen zu Anti-Alzheimer- und Antipsychotika, bei denen der Piperidinring ein gemeinsamer Pharmakophor ist .

Kardiiovaskuläre Anwendungen

Derivate von „this compound“ werden auf ihre kardiovaskulären Wirkungen untersucht, darunter als Antihypertensiva. Der Piperidin-Kern kann verschiedene biologische Pfade beeinflussen, die mit der Herzgesundheit zusammenhängen .

Safety and Hazards

Wirkmechanismus

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biochemical interactions.

Biochemische Analyse

Biochemical Properties

3-[(Piperidin-3-yloxy)methyl]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-[(Piperidin-3-yloxy)methyl]pyridine to the active sites of these enzymes .

Cellular Effects

The effects of 3-[(Piperidin-3-yloxy)methyl]pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 3-[(Piperidin-3-yloxy)methyl]pyridine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, 3-[(Piperidin-3-yloxy)methyl]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonds and van der Waals forces, which help stabilize the complex formed between 3-[(Piperidin-3-yloxy)methyl]pyridine and its target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(Piperidin-3-yloxy)methyl]pyridine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-[(Piperidin-3-yloxy)methyl]pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[(Piperidin-3-yloxy)methyl]pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .

Metabolic Pathways

3-[(Piperidin-3-yloxy)methyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 3-[(Piperidin-3-yloxy)methyl]pyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 3-[(Piperidin-3-yloxy)methyl]pyridine can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 3-[(Piperidin-3-yloxy)methyl]pyridine is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3-[(Piperidin-3-yloxy)methyl]pyridine determines its interactions with subcellular components and its overall biological effects .

Eigenschaften

IUPAC Name |

3-(piperidin-3-yloxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNSMZIHJNHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671480 | |

| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933758-64-6 | |

| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

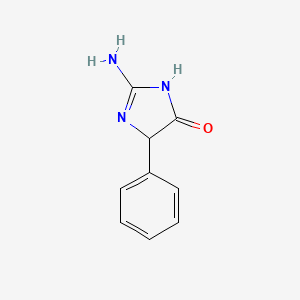

![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)

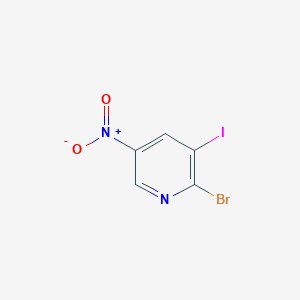

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)

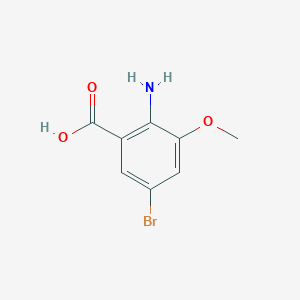

![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)